molecular formula C12H15F2NO B13536453 4-(4-(Difluoromethoxy)phenyl)piperidine

4-(4-(Difluoromethoxy)phenyl)piperidine

Cat. No.: B13536453
M. Wt: 227.25 g/mol
InChI Key: OJDULRLLWOSBKR-UHFFFAOYSA-N
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Description

4-(4-(Difluoromethoxy)phenyl)piperidine is a chemical compound that features a piperidine ring substituted with a difluoromethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Difluoromethoxy)phenyl)piperidine typically involves the reaction of 4-(Difluoromethoxy)benzaldehyde with piperidine under specific conditions. One common method includes the use of a catalytic amount of acid to facilitate the condensation reaction, followed by reduction to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Difluoromethoxy)phenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives .

Scientific Research Applications

4-(4-(Difluoromethoxy)phenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-(Difluoromethoxy)phenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Difluoromethoxy)phenyl)piperidine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

4-[4-(difluoromethoxy)phenyl]piperidine

InChI

InChI=1S/C12H15F2NO/c13-12(14)16-11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10,12,15H,5-8H2

InChI Key

OJDULRLLWOSBKR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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